5-Fluoro-3-methylbenzofuran
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of interest in several papers. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is described, highlighting a method that could potentially be adapted for the synthesis of 5-Fluoro-3-methylbenzofuran . Additionally, the synthesis of 5,6-difluorobenzofuran core for liquid crystal compounds via palladium-catalyzed coupling and ring-closing reaction is mentioned, which suggests a possible synthetic route for fluorinated benzofuran compounds .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized using various techniques. For example, the X-ray crystal structure of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives is determined, providing insights into the spatial arrangement of similar molecules . The molecular structure of a novel phthalide derivative is analyzed both experimentally and theoretically, which could be relevant for understanding the structure of 5-Fluoro-3-methylbenzofuran .
Chemical Reactions Analysis
The papers describe several chemical reactions involving benzofuran derivatives. For instance, the photocatalytic defluorinative coupling and 5-endo-trig cyclization for the synthesis of 2-fluorobenzofurans is discussed, which could be relevant for reactions involving the fluoro group in 5-Fluoro-3-methylbenzofuran . Additionally, the potential antimicrobial activity of 5-fluorouracil-derived benzimidazoles suggests that 5-Fluoro-3-methylbenzofuran could also be explored for biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are explored in several papers. For example, the liquid crystal compounds with a 5,6-difluorobenzofuran core exhibit a broad nematic range and high clearing points, indicating the impact of fluorination on the physical properties of benzofuran derivatives . The optical properties of benzofuran derivatives are also investigated, showing how different substituents affect absorption and emission spectra .
Scientific Research Applications
Anticancer Therapeutic Potential
- Scientific Field: Medicinal Chemistry, Oncology .
- Application Summary: Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines, making them promising candidates for development as anticancer agents .
- Methods of Application: While the specific methods of application for 5-Fluoro-3-methylbenzofuran are not detailed, benzofuran-based heterocycles have been tested against various human cancer cell lines .
- Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry, Microbiology .
- Application Summary: Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
- Methods of Application: Specific methods of application for 5-Fluoro-3-methylbenzofuran are not detailed, but benzofuran derivatives have been used in the treatment of microbial diseases .
- Results or Outcomes: Benzofuran-based compounds have shown promise as efficient antimicrobial agents, with improved bioavailability being one of the targets achieved with most of the more recent compounds .
properties
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVAHYZQDSUVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470472 | |
Record name | 5-Fluoro-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylbenzofuran | |
CAS RN |
33118-83-1 | |
Record name | 5-Fluoro-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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